molecular formula C16H22ClNO2 B15088797 4-Hydroxypropranolol D7 (hydrochloride)

4-Hydroxypropranolol D7 (hydrochloride)

Cat. No.: B15088797
M. Wt: 302.85 g/mol
InChI Key: ZMRUPTIKESYGQW-ODLOEXKQSA-N
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Description

4-Hydroxypropranolol D7 (hydrochloride) is a deuterium-labeled version of 4-Hydroxypropranolol hydrochloride. It is an active metabolite of Propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is known for its potency, which is comparable to Propranolol, and its ability to inhibit both β1- and β2-adrenergic receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxypropranolol D7 (hydrochloride) involves the deuteration of 4-Hydroxypropranolol hydrochlorideThis can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas .

Industrial Production Methods

Industrial production of 4-Hydroxypropranolol D7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is usually produced in specialized facilities equipped to handle deuterium gas and other reagents required for the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypropranolol D7 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the hydroxyl group is replaced by other functional groups .

Scientific Research Applications

4-Hydroxypropranolol D7 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

4-Hydroxypropranolol D7 (hydrochloride) exerts its effects by inhibiting β1- and β2-adrenergic receptors. This inhibition leads to a decrease in the effects of catecholamines like adrenaline and noradrenaline on these receptors. The compound has intrinsic sympathomimetic activity, membrane-stabilizing activity, and potent antioxidant properties. These properties contribute to its overall pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Propranolol: The parent compound, known for its non-selective beta-adrenergic receptor antagonism.

    4-Hydroxypropranolol: The non-deuterated version of the compound.

    Other beta-adrenergic receptor antagonists: Compounds like Atenolol, Metoprolol, and Nadolol

Uniqueness

4-Hydroxypropranolol D7 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms make the compound more resistant to metabolic degradation, allowing for more accurate tracking and analysis in research applications .

Properties

Molecular Formula

C16H22ClNO2

Molecular Weight

302.85 g/mol

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride

InChI

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/i1D3,2D3,12D;

InChI Key

ZMRUPTIKESYGQW-ODLOEXKQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=CC=CC=C21)O.Cl

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl

Origin of Product

United States

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